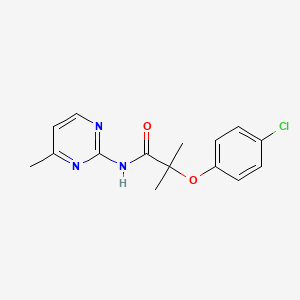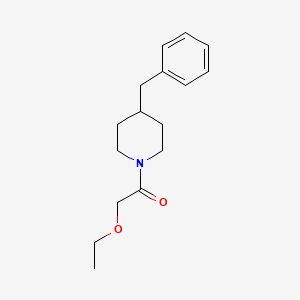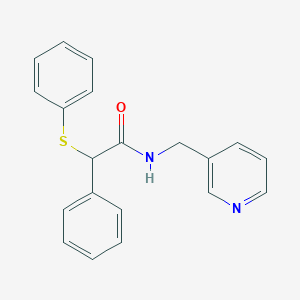![molecular formula C15H21N3O2S2 B11172109 N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B11172109.png)
N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzene ring substituted with three methyl groups and a sulfonamide group attached to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzene ring or the thiadiazole ring.
Reduction: Reduced forms of the sulfonamide or thiadiazole rings.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2-propylbenzene: Similar in structure but lacks the sulfonamide and thiadiazole groups.
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Contains bromomethyl groups instead of the sulfonamide and thiadiazole groups.
Uniqueness
2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide and thiadiazole groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H21N3O2S2 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H21N3O2S2/c1-9(2)6-13-16-17-15(21-13)18-22(19,20)14-11(4)7-10(3)8-12(14)5/h7-9H,6H2,1-5H3,(H,17,18) |
Clave InChI |
IEBHKPVWBNNSNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide](/img/structure/B11172045.png)

![1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B11172055.png)
![2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11172060.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172069.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11172071.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B11172078.png)
![4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11172085.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one](/img/structure/B11172089.png)


